1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester
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Overview
Description
1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester is a synthetic organic compound belonging to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This specific compound is characterized by the presence of two carboxylic acid groups and a tert-butyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Esterification: The final step involves esterification, where the carboxylic acid groups are converted to esters using alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-1,6-dicarboxylic acid: Lacks the ester groups, making it less reactive in certain chemical reactions.
1H-Indazole-1-carboxylic acid: Contains only one carboxylic acid group, offering different reactivity and applications.
1H-Indazole-3-carboxylic acid: The carboxylic acid group is positioned differently, affecting its chemical behavior.
Uniqueness
1H-Indazole-1,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 1-methyl ester is unique due to its specific substitution pattern, which provides distinct reactivity and potential applications compared to other indazole derivatives. Its combination of carboxylic acid and ester groups allows for versatile chemical modifications and a wide range of uses in research and industry.
Properties
CAS No. |
1337881-46-5 |
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Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
6-O-tert-butyl 1-O-methyl indazole-1,6-dicarboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-12(17)9-5-6-10-8-15-16(11(10)7-9)13(18)19-4/h5-8H,1-4H3 |
InChI Key |
IBUULZQOBXODIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)C=NN2C(=O)OC |
Origin of Product |
United States |
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